Aminooxy-PEG3-bromide (hydrobromide)

Solubility Salt Form Formulation

Aminooxy-PEG3-bromide (hydrobromide) is a heterobifunctional polyethylene glycol (PEG) crosslinker, featuring an aminooxy group and a bromide group separated by a PEG3 spacer. It is primarily employed as a linker in the synthesis of PROteolysis TArgeting Chimeras (PROTACs).

Molecular Formula C8H19Br2NO4
Molecular Weight 353.05 g/mol
Cat. No. B14859199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminooxy-PEG3-bromide (hydrobromide)
Molecular FormulaC8H19Br2NO4
Molecular Weight353.05 g/mol
Structural Identifiers
SMILESC(COCCON)OCCOCCBr.Br
InChIInChI=1S/C8H18BrNO4.BrH/c9-1-2-11-3-4-12-5-6-13-7-8-14-10;/h1-8,10H2;1H
InChIKeyLPVRSNVKOVAHGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aminooxy-PEG3-bromide (hydrobromide): A PEG-Based PROTAC Linker for Bioconjugation and Targeted Protein Degradation


Aminooxy-PEG3-bromide (hydrobromide) is a heterobifunctional polyethylene glycol (PEG) crosslinker, featuring an aminooxy group and a bromide group separated by a PEG3 spacer . It is primarily employed as a linker in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) [1]. The aminooxy group enables chemoselective ligation with aldehydes or ketones to form stable oxime bonds, while the terminal bromide serves as an excellent leaving group for nucleophilic substitution, facilitating conjugation to a wide range of molecules [2]. The hydrophilic PEG spacer enhances aqueous solubility . It is available as a hydrobromide salt, which offers distinct physicochemical properties compared to other salt forms and protected variants .

Aminooxy–bromide heterobifunctional linker for stepwise PROTAC assembly
PEG3 spacer enhances aqueous solubility and provides defined spatial distance
Hydrobromide salt may support higher stock concentrations vs other salt forms

Why Direct Substitution of Aminooxy-PEG3-bromide (hydrobromide) with Other PEG Linkers is Not Advisable


Generic substitution of Aminooxy-PEG3-bromide (hydrobromide) with other PEG-based linkers or different salt forms can lead to significant experimental variability and failure. The specific combination of a reactive aminooxy group, a bromide leaving group, and the precise PEG3 spacer length is critical for achieving the desired spatial orientation between E3 ligase and target protein ligands in PROTAC applications [1]. Furthermore, the choice of salt form is not trivial; the hydrobromide salt demonstrates significantly different solubility characteristics compared to the hydrochloride salt or the free base, which directly impacts the ease of preparing stock solutions and the final concentration achievable in biological assays . Using a protected variant, such as t-Boc-Aminooxy-PEG3-bromide, introduces an additional deprotection step that may not be compatible with all synthetic schemes or biomolecule stability [2]. These key differences necessitate a careful, evidence-based selection process.

Salt form mismatch: hydrobromide vs hydrochloride alters solubility and stock preparation.
Protected variants (e.g., t-Boc) require deprotection, which may not be compatible with all synthesis schemes.
Generic PEG linkers lack orthogonal reactivity or precise PEG3 length critical for ternary complex formation.

Quantitative Evidence Guide: Key Differentiators for Aminooxy-PEG3-bromide (hydrobromide)


Superior DMSO Solubility of Hydrobromide Salt Compared to Hydrochloride Salt

The hydrobromide salt form of Aminooxy-PEG3-bromide exhibits approximately 2.6-fold higher solubility in DMSO compared to its hydrochloride counterpart . This is a critical practical differentiator for preparing concentrated stock solutions required in many PROTAC synthesis and bioconjugation protocols. The hydrobromide salt (MW 353.05) achieves a solubility of 250 mg/mL (708.11 mM) in DMSO [1], whereas the hydrochloride salt (MW 308.6) reaches 83.33 mg/mL (270.03 mM) under identical conditions .

DMSO Solubility
Head-to-head
250 mg/mL vs 83.33 mg/mL (2.6-fold)
Supports preparation of concentrated stock solutions
Requires ultrasonication; room temperature
Solubility Salt Form Formulation PROTAC Synthesis

Heterobifunctionality Enables Sequential, Orthogonal Conjugation Strategies

Aminooxy-PEG3-bromide (hydrobromide) is designed for sequential conjugation, a feature not present in homobifunctional linkers (e.g., bis-NHS esters) or monofunctional PEG reagents. The aminooxy group undergoes rapid, chemoselective oxime ligation with carbonyls (aldehydes/ketones) [1]. The bromide terminus can then be used in a subsequent, orthogonal nucleophilic substitution reaction with, for example, a thiol or amine, without interfering with the formed oxime bond . This orthogonal reactivity is foundational for constructing complex PROTAC molecules where a ligand for an E3 ligase is attached to one end and a target protein ligand to the other [2].

Conjugation Strategy
Class-level inference
Sequential orthogonal: oxime ligation then nucleophilic substitution
Enables stepwise assembly of complex bioconjugates
Mild aqueous conditions (pH 4–7)
Bioconjugation Heterobifunctional Crosslinker PROTAC Linker Oxime Ligation

Defined PEG3 Spacer Length Optimizes Spatial Distance in PROTAC Ternary Complex Formation

The efficacy of a PROTAC is highly dependent on the linker length, which dictates the spatial proximity and orientation of the E3 ligase and the target protein, a phenomenon often described as the 'hook effect' [1]. The PEG3 spacer in Aminooxy-PEG3-bromide (hydrobromide) provides a specific, defined length of approximately 14-16 Å [2]. While optimal linker length is target-specific, the PEG3 unit represents a critical, and often optimal, distance for inducing productive ternary complex formation in many systems, in contrast to shorter (PEG1, PEG2) or longer (PEG4, PEG6, PEG8) linkers which can lead to suboptimal protein-protein interactions and reduced degradation efficiency [3].

Linker Length
Class-level inference
~14–16 Å (PEG3)
Falls within typical range for productive ternary complex formation
Target-dependent; "hook effect" context
PROTAC Linkerology Ternary Complex Structure-Activity Relationship

Aminooxy Moiety Enables Rapid Oxime Ligation Kinetics Under Mild Conditions

The aminooxy group is an alpha-effect nucleophile, which exhibits reaction kinetics with carbonyls that are orders of magnitude faster than those of a typical primary amine [1]. This class-level property enables efficient bioconjugation at low concentrations and near-neutral pH. For example, in a model oxime ligation using an aminooxy-functionalized PEG, catalysis at pH 7 resulted in a 120-fold faster rate of protein PEGylation compared to an uncatalyzed reaction [2]. This inherent reactivity is fully retained in Aminooxy-PEG3-bromide (hydrobromide) and is a key differentiator from amine-reactive (e.g., NHS ester) or thiol-reactive (e.g., maleimide) PEG linkers, which are less chemoselective and often require more stringent pH control [3].

Ligation Kinetics
Class-level inference
Up to 120-fold faster than uncatalyzed amine reaction
Supports efficient bioconjugation at low concentrations
Alpha-effect nucleophile; pH 7 model system
Oxime Ligation Bioconjugation Kinetics Chemoselectivity PEGylation

Optimal Research & Industrial Application Scenarios for Aminooxy-PEG3-bromide (hydrobromide)


PROTAC Development and Optimization

This is the primary application for which Aminooxy-PEG3-bromide (hydrobromide) is utilized. The compound serves as a linker to covalently connect a ligand for an E3 ubiquitin ligase to a ligand for a target protein. The orthogonal aminooxy and bromide functional groups allow for a modular, two-step assembly strategy . The high DMSO solubility of the hydrobromide salt is particularly advantageous when working with hydrophobic E3 ligase or target protein ligands, ensuring all components can be dissolved for efficient conjugation .

Synthesis of Antibody-Drug Conjugates (ADCs) and Other Bioconjugates

The heterobifunctional nature of this linker is ideal for constructing complex bioconjugates. The aminooxy group can be used for site-specific attachment to an aldehyde-functionalized antibody or protein . The terminal bromide then provides a handle for attaching a cytotoxic drug, a fluorophore, or another payload . The PEG3 spacer imparts increased aqueous solubility to the final conjugate, which can improve its pharmacokinetic profile and reduce aggregation.

Surface Modification and Functionalization

This linker can be used to functionalize surfaces for biosensor or microarray applications. For instance, a gold or silicon surface can be functionalized with an aldehyde-containing monolayer . The aminooxy group of Aminooxy-PEG3-bromide (hydrobromide) can then be chemoselectively ligated to this surface. The exposed bromide group at the PEG terminus is now available for subsequent attachment of a probe, such as an antibody, protein, or oligonucleotide, via nucleophilic substitution . The high solubility of the hydrobromide salt facilitates the preparation of aqueous reaction solutions for surface chemistry.

Application
Selection Property
Validation Focus
PROTAC development
Orthogonal aminooxy–bromide reactivity and high DMSO solubility
Ternary complex formation efficiency and linker-length suitability
ADC & bioconjugate synthesis
Site-specific conjugation via oxime ligation; hydrophilic spacer
Conjugation yield and drug-to-antibody ratio (DAR)
Surface functionalization
Chemoselective attachment to aldehyde-modified surfaces
Surface coverage reproducibility and subsequent probe attachment

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